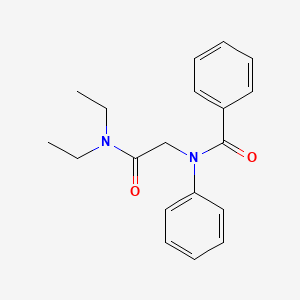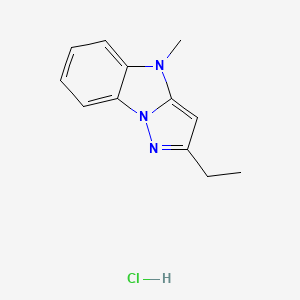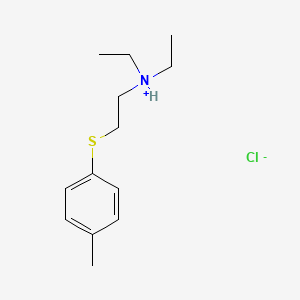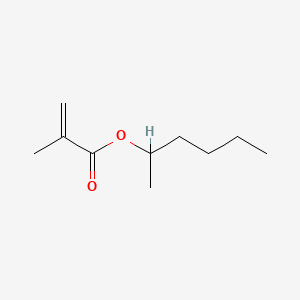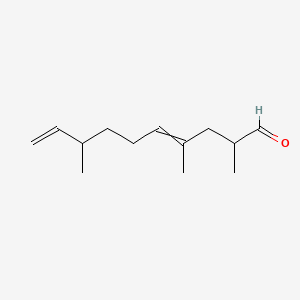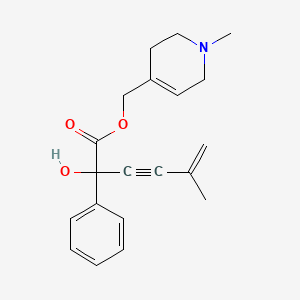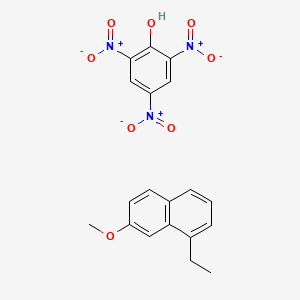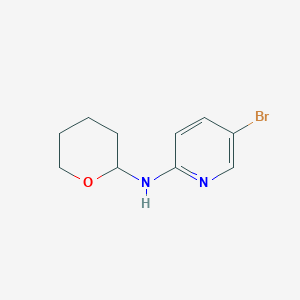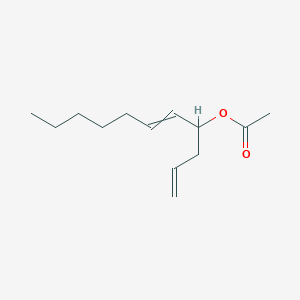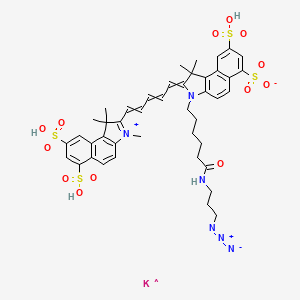
Sulfo-Cyanine5.5 azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfo-Cyanine5.5 azide: is a water-soluble, hydrophilic fluorophore that emits in the far-red region of the spectrum. It is an analog of Cy5.5 and is known for its outstanding molar extinction coefficient, which results in bright fluorescence . The compound contains four sulfo groups that provide hydrophilicity and a negative charge, minimizing non-specific binding . The azide group in this compound can be conjugated with terminal alkynes in the presence of a copper (I) catalyst or with cycloalkynes in a copper-free strain-promoted reaction .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sulfo-Cyanine5.5 azide is synthesized through a series of chemical reactions involving the introduction of sulfo groups and the azide functional group. The synthesis typically involves the following steps:
Introduction of Sulfo Groups: The cyanine dye backbone is modified to introduce sulfo groups, which enhance the water solubility and hydrophilicity of the compound.
Azide Functionalization: The azide group is introduced through a reaction with sodium azide or other azide sources.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) and characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm its structure and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Sulfo-Cyanine5.5 azide undergoes various chemical reactions, including:
Click Chemistry Reactions: The azide group can participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with terminal alkynes.
Copper-Free Click Chemistry: The azide group can also react with cycloalkynes in a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Common Reagents and Conditions:
Copper (I) Catalyst: Used in CuAAC reactions to facilitate the cycloaddition of azides and alkynes.
Cycloalkynes: Used in SPAAC reactions for copper-free click chemistry.
Major Products:
Wissenschaftliche Forschungsanwendungen
Sulfo-Cyanine5.5 azide has a wide range of applications in scientific research, including:
Chemistry:
Bioconjugation: Used for labeling biomolecules such as proteins, peptides, and nucleic acids through click chemistry reactions.
Biology:
Fluorescence Imaging: Utilized in fluorescence microscopy and flow cytometry for imaging biological samples due to its bright fluorescence and far-red emission.
Cell Tracking: Employed in cell tracing and tracking studies to monitor cell movement and behavior.
Medicine:
Diagnostic Imaging: Used in near-infrared (NIR) imaging for diagnostic purposes, including tumor imaging and tracking of therapeutic agents.
Industry:
Wirkmechanismus
The mechanism of action of Sulfo-Cyanine5.5 azide involves its ability to emit fluorescence upon excitation. The compound’s four sulfo groups provide hydrophilicity and a negative charge, minimizing non-specific binding and enhancing its specificity for target molecules . The azide group allows for conjugation with other molecules through click chemistry, enabling its use in various labeling and imaging applications .
Vergleich Mit ähnlichen Verbindungen
Sulfo-Cyanine5 azide: Another water-soluble, far-red emitting fluorescent dye with similar properties.
Sulfo-Cyanine7 azide: A near-infrared emitting dye used for similar applications.
Cy5.5 Maleimide: A bright, near-IR fluorescent dye used for labeling proteins and other thiol-containing molecules.
Uniqueness: Sulfo-Cyanine5.5 azide is unique due to its combination of high hydrophilicity, bright fluorescence, and the presence of an azide group that allows for versatile conjugation through click chemistry. Its far-red emission makes it particularly useful for imaging applications where minimal background fluorescence is desired .
Eigenschaften
Molekularformel |
C43H48KN6O13S4 |
|---|---|
Molekulargewicht |
1024.2 g/mol |
InChI |
InChI=1S/C43H48N6O13S4.K/c1-42(2)37(48(5)33-18-16-29-31(40(33)42)23-27(63(51,52)53)25-35(29)65(57,58)59)13-8-6-9-14-38-43(3,4)41-32-24-28(64(54,55)56)26-36(66(60,61)62)30(32)17-19-34(41)49(38)22-11-7-10-15-39(50)45-20-12-21-46-47-44;/h6,8-9,13-14,16-19,23-26H,7,10-12,15,20-22H2,1-5H3,(H4-,45,50,51,52,53,54,55,56,57,58,59,60,61,62); |
InChI-Schlüssel |
OOHWEMZFAYVAHB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)NCCCN=[N+]=[N-])C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)O)(C)C)C.[K] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


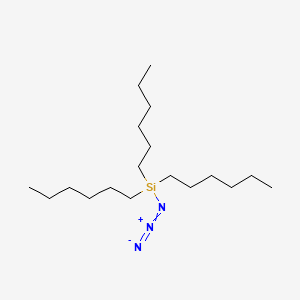
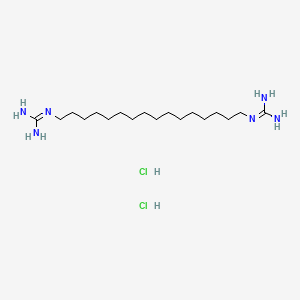
![2-[[4-[(6-Chlorobenzothiazol-2-YL)azo]phenyl]ethylamino]ethyl acetate](/img/structure/B13775396.png)
![ethyl 5,6,7,8-tetrahydro-4H-thieno[2,3-d]azepine-2-carboxylate](/img/structure/B13775404.png)
